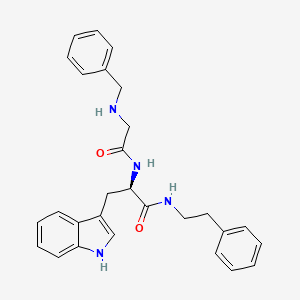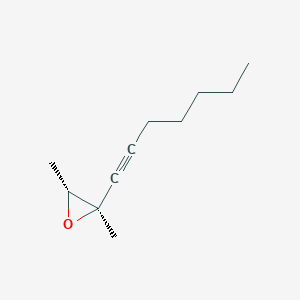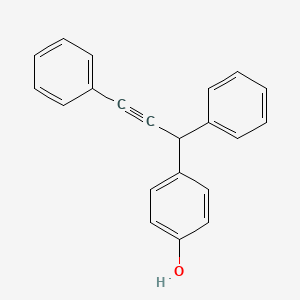![molecular formula C66H110O8 B15168426 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 905842-47-9](/img/structure/B15168426.png)
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane backbone with two phenyl rings substituted with dodecyloxy groups, making it an interesting subject for research in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with dodecyl bromide to introduce the dodecyloxy groups. This is followed by a series of condensation reactions to form the hexane-1,3,4,6-tetrone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis[4-(dodecyloxy)phenyl]-1,3,4,6-hexanetetrone
- 1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to its specific substitution pattern and the presence of dodecyloxy groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in materials science and organic electronics.
Propiedades
Número CAS |
905842-47-9 |
|---|---|
Fórmula molecular |
C66H110O8 |
Peso molecular |
1031.6 g/mol |
Nombre IUPAC |
1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C66H110O8/c1-5-9-13-17-21-25-29-33-37-41-45-71-59-49-57(50-60(53-59)72-46-42-38-34-30-26-22-18-14-10-6-2)63(67)55-65(69)66(70)56-64(68)58-51-61(73-47-43-39-35-31-27-23-19-15-11-7-3)54-62(52-58)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-54H,5-48,55-56H2,1-4H3 |
Clave InChI |
VQCNMLVTWMBREF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC(=CC(=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



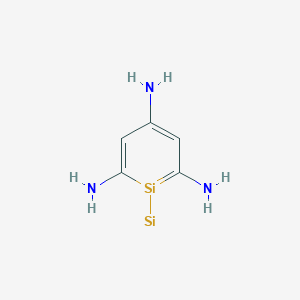
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
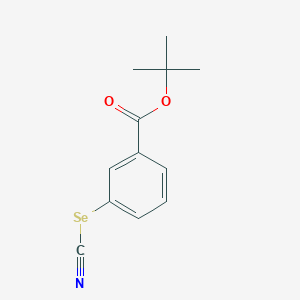
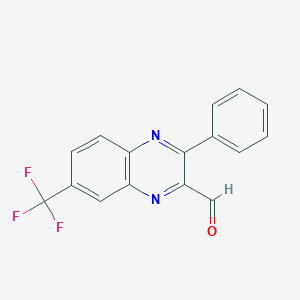
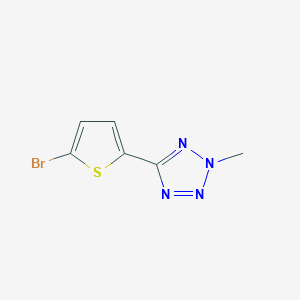
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
